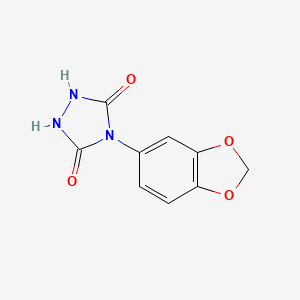![molecular formula C19H11Cl2N3O2 B4940195 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-714, and is a member of the benzamide family of compounds. In
Mécanisme D'action
DPA-714 binds to the TSPO, which is found in the outer mitochondrial membrane of many cells, including glial cells and immune cells. TSPO is involved in the regulation of mitochondrial function, steroid biosynthesis, and apoptosis. Binding of DPA-714 to TSPO leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPA-714 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglial cells. In vivo studies have shown that DPA-714 can reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. DPA-714 has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuronal apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPA-714 in lab experiments is its high affinity and selectivity for TSPO. This allows for the specific targeting of TSPO-expressing cells, such as glial cells and immune cells. DPA-714 also has a long half-life, which allows for the detection of TSPO expression over an extended period of time. However, one of the limitations of using DPA-714 in lab experiments is its high lipophilicity, which can lead to non-specific binding and accumulation in fatty tissues.
Orientations Futures
There are several future directions for research on DPA-714. One area of research is the development of new radiotracers based on DPA-714 for PET imaging. These new radiotracers could have improved pharmacokinetic properties and higher selectivity for TSPO. Another area of research is the investigation of the role of TSPO in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. This could lead to the development of new therapies for these diseases based on the modulation of TSPO activity. Finally, the development of new synthetic methods for DPA-714 and related compounds could lead to the discovery of new ligands for TSPO with improved pharmacological properties.
Méthodes De Synthèse
The synthesis method for DPA-714 involves the reaction of 2,3-dichlorobenzoyl chloride with 2-amino-5-chloropyridine to form 2,3-dichloro-N-(2-chloro-5-pyridinyl)benzamide. This intermediate compound is then reacted with 5-aminobenzoxazole to form 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is obtained in high yield and purity and can be further purified using standard techniques.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in scientific research. This compound is a ligand for the translocator protein (TSPO) and has been used as a radiotracer in positron emission tomography (PET) imaging studies. PET imaging using DPA-714 has been shown to be useful for the detection of neuroinflammation and for the diagnosis and monitoring of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2,3-dichloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-14-5-1-4-13(17(14)21)18(25)23-12-6-7-16-15(9-12)24-19(26-16)11-3-2-8-22-10-11/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAVTSCWAHISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)



![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)